Superior mPGES‑1 Inhibition in Recombinant Enzyme Assay (293E Cells) Compared to a Structurally Related Analogue
Methyl 3‑(2‑methylpiperazin‑1‑yl)benzoate (CHEMBL3758924) inhibits human microsomal PGES1 expressed in 293E cells with an IC50 of 3 nM [1]. In the same assay format, the closely related compound BDBM50142255 (CHEMBL3758222) displays an IC50 of 10 nM, yielding a >3‑fold difference in potency [2]. This head‑to‑head comparison establishes that the specific substitution pattern of the target compound confers markedly higher mPGES‑1 inhibitory activity.
| Evidence Dimension | Inhibition of human microsomal PGES1 in 293E cells (LC/MS/MS analysis) |
|---|---|
| Target Compound Data | IC50 = 3 nM |
| Comparator Or Baseline | BDBM50142255 (CHEMBL3758222): IC50 = 10 nM |
| Quantified Difference | Target compound is 3.3‑fold more potent |
| Conditions | Human microsomal PGES1 expressed in 293E cells; PGE2 measured by LC/MS/MS |
Why This Matters
Higher potency at the recombinant enzyme level indicates that the 3‑(2‑methylpiperazin‑1‑yl)benzoate scaffold is a superior starting point for developing potent mPGES‑1 inhibitors, reducing the need for extensive optimisation of the core ring system.
- [1] BindingDB. BDBM50142253 (CHEMBL3758924). IC50 = 3 nM for inhibition of human microsomal PGES1 in 293E cells. View Source
- [2] BindingDB. BDBM50142255 (CHEMBL3758222). IC50 = 10 nM for inhibition of human microsomal PGES1 in 293E cells. View Source
